L-Tryptophan, 6-iodo-

Descripción general

Descripción

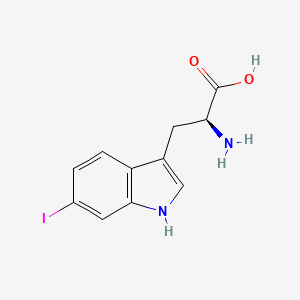

L-Tryptophan, 6-iodo- is a derivative of the essential amino acid L-tryptophan, where an iodine atom is substituted at the 6th position of the indole ring. This modification imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications. L-Tryptophan itself is a precursor to several bioactive compounds, including serotonin and melatonin, and plays a crucial role in protein synthesis and metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of L-Tryptophan, 6-iodo- typically involves the iodination of L-tryptophan. One common method is the electrophilic aromatic substitution reaction, where L-tryptophan is treated with iodine and an oxidizing agent such as sodium iodate or hydrogen peroxide in an acidic medium. The reaction conditions must be carefully controlled to ensure selective iodination at the 6th position.

Industrial Production Methods: Industrial production of L-Tryptophan, 6-iodo- may involve similar iodination techniques but on a larger scale. The process requires optimization of reaction parameters, including temperature, pH, and reactant concentrations, to achieve high yield and purity. Advanced purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: L-Tryptophan, 6-iodo- can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form compounds such as indole-3-acetic acid.

Reduction: The iodine atom can be reduced to form L-tryptophan.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base or catalyst.

Major Products:

Oxidation: Indole-3-acetic acid derivatives.

Reduction: L-Tryptophan.

Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

L-Tryptophan and its derivatives, including L-Tryptophan, 6-iodo-, are significant in the pharmaceutical industry primarily due to their roles as precursors to bioactive compounds.

Serotonin and Melatonin Synthesis

L-Tryptophan is a precursor for serotonin and melatonin, neurotransmitters that regulate mood and sleep. The introduction of iodine at the 6-position may alter the pharmacokinetics and receptor binding affinities of these compounds, potentially enhancing their therapeutic effects. Research indicates that halogenated tryptophans can exhibit improved properties for drug development, particularly in treating mood disorders and sleep-related issues .

Anticancer Properties

Studies have shown that derivatives of tryptophan can influence cancer cell behavior. For instance, L-Tryptophan, 6-iodo- may enhance apoptosis in certain cancer cell lines by modulating serotonin pathways or through direct interaction with cancer cell receptors . The compound's structural modifications can be crucial for developing targeted therapies.

Protein Structure Studies

L-Tryptophan is often used as a probe in studying protein structures due to its unique fluorescent properties. The 6-iodo substitution could potentially enhance these properties, making it a valuable tool for fluorescence spectroscopy and other biophysical methods .

Molecular Docking Studies

Recent molecular docking studies have indicated that L-Tryptophan derivatives like L-Tryptophan, 6-iodo- exhibit favorable binding energies with various protein targets. For example, the least binding energy calculated was −7.2 kcal/mol, suggesting strong interactions with therapeutic targets . This capability is essential for drug design and understanding ligand-receptor interactions.

Industrial Biotechnology Applications

The production of tryptophan derivatives through microbial fermentation has gained traction in industrial biotechnology.

Biomanufacturing of Tryptophan Derivatives

Research has highlighted the use of engineered microorganisms such as Escherichia coli for the biosynthesis of various tryptophan derivatives, including halogenated forms like L-Tryptophan, 6-iodo-. These derivatives are sought after for their diverse applications in pharmaceuticals and agriculture . Advances in synthetic biology have enabled more efficient production pathways that reduce costs and environmental impact.

Study on Protein-Ligand Interactions

A recent study investigated the interactions between L-Tryptophan derivatives and various proteins using molecular modeling techniques. The findings suggested that the introduction of iodine at the 6-position could enhance binding affinity compared to non-halogenated analogs . This study underscores the potential of L-Tryptophan, 6-iodo- in drug design.

Fluorescent Probes Development

Another study focused on developing fluorescent probes based on tryptophan analogs for imaging biological processes. The incorporation of structural modifications similar to those found in L-Tryptophan, 6-iodo-, resulted in probes with enhanced fluorescence properties suitable for live-cell imaging applications .

Data Summary Table

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Pharmaceuticals | Serotonin/Melatonin synthesis | Potential enhancement of therapeutic effects |

| Anticancer research | Induction of apoptosis | Modulation of serotonin pathways |

| Biochemical research | Protein structure studies | Enhanced fluorescence for spectroscopy |

| Industrial biotechnology | Microbial production | Efficient biosynthesis pathways |

Mecanismo De Acción

The mechanism of action of L-Tryptophan, 6-iodo- involves its interaction with various molecular targets and pathways. The iodine atom at the 6th position can influence the compound’s binding affinity to enzymes and receptors. For example, it may act as an inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway, which plays a role in immune regulation and cancer progression . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.

Comparación Con Compuestos Similares

L-Tryptophan, 6-iodo- can be compared with other halogenated tryptophan derivatives, such as:

- L-Tryptophan, 5-bromo-

- L-Tryptophan, 7-chloro-

- L-Tryptophan, 5-fluoro-

Uniqueness: The position and type of halogen substitution significantly affect the compound’s chemical properties and biological activity. L-Tryptophan, 6-iodo- is unique due to the specific placement of the iodine atom, which can enhance its reactivity and binding interactions compared to other halogenated derivatives .

Actividad Biológica

L-Tryptophan, 6-iodo- is a modified form of the essential amino acid L-tryptophan, featuring an iodine atom at the 6th position of its indole ring. This structural alteration enhances its chemical reactivity and potential biological activities. This article delves into the biological activity of L-Tryptophan, 6-iodo-, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The presence of the iodine atom in L-Tryptophan, 6-iodo- significantly influences its interactions with biological molecules. This compound can act as an inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in the kynurenine pathway, which is involved in immune regulation and cancer progression . By inhibiting IDO1, L-Tryptophan, 6-iodo- may help modulate immune responses and potentially enhance the efficacy of cancer therapies.

Table 1: Comparison of Biological Activities

Case Studies and Experimental Evidence

- Inhibition of IDO1 : A study demonstrated that derivatives of L-Tryptophan, including L-Tryptophan, 6-iodo-, effectively inhibited IDO1 activity. This inhibition can lead to increased levels of tryptophan and serotonin in the body, which are crucial for mood regulation and immune function .

- Impact on Mood and Cognition : Research indicates that manipulating tryptophan levels can influence mood disorders. Acute tryptophan depletion studies have shown significant effects on cognitive performance in various populations, including athletes and individuals with psychiatric conditions . The findings suggest that L-Tryptophan, 6-iodo- could be beneficial in therapeutic contexts where mood enhancement is desired.

- Transporter Studies : Investigations into the inhibitory effects of L-Tryptophan derivatives on the LAT1 transporter revealed that compounds like L-Tryptophan, 6-iodo-, can effectively block this transporter, which is implicated in various pathologies including cancer .

Table 2: Summary of Key Research Findings

Propiedades

IUPAC Name |

(2S)-2-amino-3-(6-iodo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLISMPNNJOCQG-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC=C2CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1I)NC=C2C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433200 | |

| Record name | L-Tryptophan, 6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439113-23-2 | |

| Record name | L-Tryptophan, 6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.